molecular formula C6H13N3O3 B565136 L-Citrulline-d6 CAS No. 1331908-61-2

L-Citrulline-d6

Cat. No.: B565136
CAS No.: 1331908-61-2
M. Wt: 181.225
InChI Key: RHGKLRLOHDJJDR-UJSKYATRSA-N
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Description

L-Citrulline-d6 is a deuterium-labeled form of L-Citrulline, an amino acid that plays a crucial role in the urea cycle. It is derived from ornithine and carbamoyl phosphate or from arginine via the arginine-citrulline pathway. The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Citrulline-d6 can be synthesized through the deuteration of L-Citrulline. This process involves the exchange of hydrogen atoms with deuterium atoms. The reaction typically occurs in the presence of a deuterium source, such as deuterium oxide (D2O), under controlled conditions to ensure the selective incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: L-Citrulline-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Citrulline-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a tracer in metabolic studies to track the conversion of L-Citrulline in various biochemical pathways.

    Biology: Helps in understanding the role of L-Citrulline in cellular processes and its interaction with other biomolecules.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and erectile dysfunction.

    Industry: Utilized in the development of nutritional supplements and functional foods

Mechanism of Action

L-Citrulline-d6 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine then serves as a precursor for the synthesis of nitric oxide, a critical signaling molecule involved in various physiological processes. The conversion of this compound to L-arginine enhances nitric oxide production, which can improve vascular function and reduce oxidative stress .

Comparison with Similar Compounds

    L-Arginine: Another amino acid involved in the urea cycle and nitric oxide production.

    Asymmetrical Dimethylarginine (ADMA): An inhibitor of nitric oxide synthase.

    Symmetrical Dimethylarginine (SDMA): A marker of renal function.

Uniqueness of L-Citrulline-d6: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike L-arginine, this compound is not subject to rapid degradation, making it more effective in increasing nitric oxide levels .

Properties

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-3,3,4,4,5,5-hexadeuteriopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGKLRLOHDJJDR-UJSKYATRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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